![molecular formula C25H26N2O4S B4067256 N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide](/img/structure/B4067256.png)
N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide
Overview
Description
N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H26N2O4S and its molecular weight is 450.6 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide is 450.16132849 g/mol and the complexity rating of the compound is 724. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescent Probes for Sensitive Detection
One application involves the use of similar compounds in the development of fluorescent probes for the sensitive detection of carbonyl compounds in environmental water samples. These probes, through their structural design, allow for the trace measurement of aldehydes and ketones, offering a method with very low limits of detection. This has been demonstrated in the analysis of snow, ice, and cloud-water samples, providing valuable data on environmental pollutants S. Houdier, S. Perrier, E. Defrancq, & M. Legrand, 2000.
Agricultural Applications
Another research direction explores the protective effects of compounds like mefluidide (a structurally related compound) on chilling-sensitive plants. This application highlights the compound's potential to safeguard crops like cucumber and corn from chilling injury, indicating its utility beyond pharmaceuticals into agricultural sciences. The effectiveness of such compounds is species-specific and offers a powerful tool for studying temperature stress mechanisms in plants M. Tseng & P. Li, 1984.
Molecular Docking Studies
Furthermore, sulfonamide derivatives, including N-(phenylsulfonyl)acetamide and its reactions with nitrogen nucleophiles, have been investigated for their antimicrobial activity. This research not only delves into the synthesis of new compounds but also utilizes computational calculations and molecular docking studies to elucidate their potential as antimalarial agents against COVID-19. Such studies demonstrate the compound's versatility in contributing to the development of novel therapeutic agents Asmaa M. Fahim & Eman H. I. Ismael, 2019; 2021.
Environmental Impact Analysis
Another significant application is the investigation of dimethyl sulfoxide (DMSO) and its effects on biological systems, which has implications for studies involving N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide. Research has shown that DMSO can activate hepatic natural killer T and natural killer cells, indicating that solvents used in experiments can have unintended biological effects. This highlights the importance of considering solvent effects in biological research and drug development M. Masson, Leah D. Carpenter, M. L. Graf, & L. Pohl, 2008.
properties
IUPAC Name |
N-[4-[1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O4S/c1-18(28)26-21-11-15-23(16-12-21)32(30,31)25(17-24(29)19-7-5-4-6-8-19)20-9-13-22(14-10-20)27(2)3/h4-16,25H,17H2,1-3H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCBWEFIHPSSAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C(CC(=O)C2=CC=CC=C2)C3=CC=C(C=C3)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-({1-[4-(dimethylamino)phenyl]-3-oxo-3-phenylpropyl}sulfonyl)phenyl]acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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